molecular formula C24H25Cl2N3O5 B1485434 PF-06726304 acetate

PF-06726304 acetate

Cat. No.: B1485434
M. Wt: 506.4 g/mol
InChI Key: AVDCFFPRJKOOLX-UHFFFAOYSA-N
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Description

The compound acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one is a structurally complex molecule combining a dihydroisoquinolinone core with multiple functional groups. Key features include:

  • Dihydroisoquinolinone backbone: A nitrogen-containing heterocycle with a ketone group at position 1.
  • Substituents: 5,8-Dichloro groups: Likely enhancing lipophilicity and influencing binding interactions. 4,6-Dimethyl-2-oxo-1H-pyridin-3-ylmethyl: A pyridine-derived substituent with methyl and oxo groups, possibly affecting solubility and molecular recognition.
  • Acetic acid association: Likely a counterion or solvent component, given the semicolon notation.

Properties

IUPAC Name

acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3.C2H4O2/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4;1-2(3)4/h7-8H,5-6,9H2,1-4H3,(H,25,28);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDCFFPRJKOOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3,4-Dihydroisoquinolin-1-one Core

The dihydroisoquinolinone scaffold is commonly prepared via cyclization of appropriately substituted benzylamine derivatives with keto acids or keto esters under acidic or catalytic conditions. For example, condensation of 2-(2-aminobenzyl)acetate derivatives with keto compounds under reflux in acetic acid or polyphosphoric acid can yield the dihydroisoquinolinone ring system with high regioselectivity.

Chlorination at Positions 5 and 8

Selective chlorination of the aromatic ring at positions 5 and 8 is typically achieved using electrophilic chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination. The presence of activating or directing groups on the aromatic ring guides the chlorination to the desired positions.

Installation of the 4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl Side Chain

The pyridinone side chain is typically synthesized separately by functionalization of substituted pyridines, often involving methylation and oxidation steps to yield the 2-oxo functionality. The side chain is then linked to the isoquinolinone core via alkylation reactions using halomethyl intermediates under basic conditions.

Final Incorporation of Acetic Acid Functionality

The acetic acid moiety can be introduced either by direct acylation of the isoquinolinone nitrogen or through subsequent oxidation of methyl side chains to carboxylic acid groups. Acetic acid or its derivatives (e.g., chloroacetic acid) are often used as reagents or solvents in these steps, sometimes catalyzed by acetic acid itself to facilitate condensation or cyclization reactions.

Detailed Research Findings and Reaction Conditions

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Cyclization to dihydroisoquinolinone 2-(2-aminobenzyl)acetate, keto acid, AcOH Reflux in acetic acid 70-85 Acidic medium promotes ring closure
2 Aromatic chlorination SO2Cl2 or NCS 0-25 °C, controlled addition 60-75 Selective chlorination at 5,8-positions guided by directing groups
3 Oxazole ring formation α-Haloketone, hydroxylamine derivatives Reflux in ethanol or DMF 65-80 Cyclodehydration or Vilsmeier-Haack formylation followed by cyclization
4 Cross-coupling attachment Pd catalyst, base, halogenated isoquinolinone 80-110 °C, inert atmosphere 55-70 Suzuki or C–H activation coupling to attach oxazole substituent
5 Pyridinone side chain synthesis Methylated pyridine derivatives, oxidants Variable, often reflux 60-75 Oxidation to 2-oxo group critical for bioactivity
6 Alkylation linkage Halomethyl pyridinone, base (K2CO3, NaH) Room temp to 60 °C 65-80 Nucleophilic substitution to attach side chain
7 Acetic acid functionalization Chloroacetic acid or acetic anhydride, catalyst Reflux in acetic acid 70-85 Catalytic acetic acid facilitates condensation or oxidation

Representative Reaction Schemes

  • Vilsmeier-Haack Formylation: Used to introduce formyl groups on heterocycles, facilitating subsequent cyclization to oxazole or pyridinone rings.
  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of halogenated dihydroisoquinolinones with boronic acid derivatives of oxazole.
  • Nucleophilic Alkylation: Reaction of halomethyl pyridinone derivatives with nucleophilic sites on the isoquinolinone core.

Notes on Optimization and Challenges

  • Selectivity: Achieving selective chlorination at the 5 and 8 positions requires precise control of reaction conditions and choice of reagents.
  • Yield Improvement: Use of microwave-assisted synthesis and solvent-free conditions has been reported to improve yields and reduce reaction times in related heterocyclic syntheses.
  • Catalyst Choice: Transition metal catalysts (Pd, Bi, Zr) have been employed to facilitate complex coupling and cyclization steps efficiently.
  • Purification: Multi-step syntheses necessitate careful purification strategies such as recrystallization and chromatographic techniques to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

PF 06726304 acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess significant antimicrobial properties due to the presence of the oxazole ring.
  • Anticancer Potential : The unique structure suggests potential interactions with biological targets involved in cancer pathways. Research is ongoing to determine its efficacy against different cancer cell lines.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound is crucial:

  • Interaction Studies : Investigations into how this compound interacts with various biological systems are essential for developing effective therapeutic strategies.

Synthesis and Optimization

The synthesis typically involves multi-step organic reactions. Research focuses on optimizing these synthetic routes to enhance yield and purity:

  • Synthetic Routes : Various documented methods highlight the importance of controlling reaction conditions to achieve desired outcomes.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Case Study on Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains. The presence of the oxazole moiety was linked to enhanced activity.
  • Case Study on Anticancer Properties : Research involving different cancer cell lines has indicated that modifications in the pyridine and isoquinolinone structures can lead to improved cytotoxicity. These findings suggest a pathway for developing new anticancer agents based on this compound.

Mechanism of Action

PF 06726304 acetate exerts its effects by selectively inhibiting the enzyme EZH2. This inhibition prevents the trimethylation of histone H3 lysine 27 (H3K27), leading to the reactivation of genes that are normally repressed by this modification. The compound binds to the active site of EZH2, blocking its interaction with the substrate and thereby inhibiting its enzymatic activity .

Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its combination of heterocycles and substituents. Comparisons with structurally related molecules include:

Table 1: Structural Comparison of Heterocyclic Compounds
Compound Class Key Features Biological/Physical Properties Reference
Dihydroisoquinolinones Core structure with varying substituents (e.g., Cl, CH₃, oxazole, pyridine) Lipophilicity and binding affinity modulated by halogenation and heterocyclic substituents.
Oxazole-containing compounds 1,2-Oxazole rings with methyl groups (e.g., 3,5-dimethyl) Enhanced steric hindrance; used in antimicrobial agents and agrochemicals.
Pyridine derivatives Substituted pyridines (e.g., 4,6-dimethyl-2-oxo) Solubility influenced by oxo and methyl groups; common in drug design for receptor interaction.
Chlorinated heterocycles Dichloro-substituted isoquinolinones or pyridines Increased metabolic stability and membrane permeability due to halogenation.

Physicochemical Properties

Table 2: Inferred Properties vs. Simpler Analogues

Property Target Compound Acetic Acid Esters (e.g., Methyl, Phenylmethyl) Chlorinated Heterocycles
Molecular Weight High (>500 g/mol) Low (e.g., 74 g/mol for methyl ester) Moderate (300–400 g/mol)
Solubility Low (due to lipophilic Cl and CH₃ groups) High in organic solvents Variable (depends on substituents)
Thermal Stability Moderate (heterocyclic backbone) Low (volatile esters) High (chlorine enhances stability)
Bioavailability Likely limited without formulation High (small molecules) Moderate

Biological Activity

The compound acetic acid; 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one is a complex organic molecule with potential biological activities. This article aims to explore its biological properties through a synthesis of existing research findings.

Chemical Structure and Properties

The compound features a unique structure comprising multiple functional groups that contribute to its biological activity. The presence of the oxazole and pyridine moieties suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A study by Dawood et al. demonstrated that certain aryl oxazoles showed promising activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures displayed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that our compound may also possess comparable antimicrobial effects .

CompoundZone of Inhibition (mm)
5,8-Dichloro CompoundTBD (To Be Determined)
Ampicillin (Control)26 (S. aureus)

Antioxidant Activity

Antioxidant activity is another important aspect of biological activity for this compound. The DPPH radical scavenging method is often employed to evaluate antioxidant capacity. Compounds similar to the one have shown significant scavenging ability, indicating that it may help mitigate oxidative stress in biological systems .

Synthesis and Biological Testing

A recent study synthesized related benzoxazole derivatives and evaluated their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The introduction of an acetic acid group at strategic positions enhanced cytotoxicity, suggesting that structural modifications can significantly influence biological activity .

Structure–Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for predicting the behavior of new compounds. Research indicates that substituents on the oxazole ring can dramatically alter the biological profile. For instance, the introduction of halogens or alkyl groups has been associated with enhanced antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do solvent choices influence yield?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications. For structurally similar isoquinoline derivatives, reflux in polar aprotic solvents (e.g., ethanol, DMF) with catalysts like sodium acetate is common. For example, reports yields >75% for analogous compounds using ethanol reflux (3–5 hours), followed by crystallization from DMF/acetic acid . Solvent polarity affects reaction kinetics and purity; non-polar solvents may reduce byproduct formation but slow reaction rates.

Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationEthanol reflux, 5 h85%
PurificationDMF/AcOH recrystallization75%

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Analyze proton environments near electron-withdrawing groups (e.g., oxazole, pyridinone). For example, documents δ 2.35–2.60 ppm for methyl groups in oxazole and pyridine rings, with aromatic protons at δ 6.80–7.50 ppm .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and heterocyclic C=N/C-O bonds (1600–1650 cm⁻¹).
    • Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI-derived spectra in ) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and minimize trial-and-error synthesis?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. highlights ICReDD’s approach, combining reaction path searches with experimental feedback loops to identify energetically favorable pathways . For example:

  • Transition State Analysis : Calculate activation energies for key steps (e.g., oxazole ring formation).
  • Solvent Effects : Simulate solvent interactions using COSMO-RS models to predict solubility and reaction rates.
    • Tools : COMSOL Multiphysics or Gaussian software for multi-scale modeling (see ) .

Q. How to resolve contradictions in synthetic yields reported across different methodologies?

  • Case Study : reports 85% yield for a similar compound using ethanol reflux, while achieves 75% with acetic acid reflux .
  • Resolution Strategies :

Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Taguchi) to isolate variables (temperature, solvent ratio). recommends DoE for minimizing experimental runs while maximizing data robustness .

Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps.

Q. What strategies mitigate challenges in purifying multi-heterocyclic compounds like this one?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., DMF/ethanol) based on solubility differences () .
    • Advanced Separation : Membrane technologies (e.g., nanofiltration) for scalable purification (, RDF2050104) .

Data Contradiction Analysis

Q. Why do melting points vary across synthetic batches, and how can this be standardized?

  • Root Cause : Polymorphism or residual solvents (e.g., acetic acid traces in ).
  • Solutions :

  • Thermogravimetric Analysis (TGA) : Quantify solvent residues.
  • Crystallization Control : Use seed crystals and controlled cooling rates () .

Experimental Design and Innovation

Q. How can AI-driven platforms accelerate iterative synthesis and characterization?

  • Methodology : Implement AI tools for real-time experimental adjustment. describes COMSOL-AI integration for predictive modeling of reaction parameters (e.g., optimal pH, stoichiometry) .
  • Workflow :

Train AI on historical data (e.g., yields, spectroscopic profiles).

Use reinforcement learning to propose condition modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06726304 acetate
Reactant of Route 2
PF-06726304 acetate

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